molecular formula C16H15N3O4S B584425 Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide CAS No. 1797884-12-8

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Cat. No.: B584425
CAS No.: 1797884-12-8
M. Wt: 345.373
InChI Key: CFESPZYYFNLQMC-UHFFFAOYSA-N
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Description

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide (CAS: 1797884-12-8) is a benzothiazine derivative with the molecular formula C₁₆H₁₅N₃O₄S and a molecular weight of 345.373 g/mol. Its structure features a benzothiazine core with a 1,1-dioxide moiety, a methyl ester group at position 2, and a pyridin-2-ylamino substituent at position 4 (SMILES: COC(=O)C1=C(Nc2ccccn2)c3ccccc3S(=O)(=O)N1C) . The compound is classified as a chemical reagent and is commercially available in pure form (Product Code: TRC-M326695-250MG) .

Properties

CAS No.

1797884-12-8

Molecular Formula

C16H15N3O4S

Molecular Weight

345.373

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1$l^{6}

InChI

InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18)

InChI Key

CFESPZYYFNLQMC-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzothiazine Core

The benzothiazine backbone is constructed via cyclization of chloracetic acid derivatives. For example, chloracetic acid ethyl ester reacts with 2-mercaptoaniline under acidic conditions to form 3-oxy-1,2-benzothiazole-2-acetate ethyl ester. Subsequent ring-opening with sodium ethoxide in dimethylformamide (DMF) yields ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

Critical Parameters:

  • Temperature: 50–55°C for cyclization.

  • Solvent: DMF enables efficient ring-opening at controlled temperatures.

Methylation of the Ester Group

To obtain the methyl ester variant, methylation is achieved using dimethyl sulfate in acetone with an alkaline base (e.g., NaOH). This step replaces the ethyl group with a methyl moiety, forming methyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

Reaction Conditions:

  • Methylating Agent: Dimethyl sulfate.

  • Base: NaOH or KOH.

  • Temperature: 20–65°C.

Condensation with 2-Aminopyridine

The final step involves condensing the methyl ester intermediate with 2-aminopyridine. This is conducted in o-xylene under reflux (140–144°C) using NH₄Cl as a catalyst and CaCl₂ as an adsorbent to prevent azeotrope formation.

Optimized Protocol:

ParameterValue
Solvento-Xylene
CatalystNH₄Cl (1–3 mol%)
AdsorbentCaCl₂ or silica gel
TemperatureReflux (140–144°C)
Reaction Time10–12 hours
Yield60–75%

The adsorbent ensures constant reflux temperature by binding ethanol (a byproduct), eliminating the need for azeotropic distillation.

Catalytic Systems and Solvent Selection

Role of NH₄Cl Catalyst

NH₄Cl facilitates nucleophilic substitution by activating the carboxylate intermediate. Comparative studies show that omitting NH₄Cl reduces yields by ~40%, underscoring its role in accelerating the condensation.

Solvent Impact

o-Xylene is preferred due to its high boiling point (144°C), which aligns with the reaction’s thermal requirements. Alternatives like toluene or ethylbenzene result in slower reaction kinetics.

Industrial-Scale Considerations

Process Intensification

The patented method reduces solvent usage by 75% compared to earlier approaches by eliminating azeotropic distillation. Adsorbents like silica gel simplify purification, enabling direct crystallization from the reaction mixture.

Analytical Characterization

Post-synthesis, the product is verified via:

  • Melting Point: 197–201°C.

  • Spectroscopy: NMR and MS data confirm the methyl ester and pyridylamino groups.

Comparative Analysis of Methods

Method FeaturePatent WO2001040208A2Patent PL130042B1
CatalystNH₄ClNH₄Cl
AdsorbentCaCl₂Silica gel
Solvent Volume170–200 mL (per 10 g substrate)150–180 mL (per 10 g substrate)
Yield60%65%

Both methods achieve comparable yields, but PL130042B1’s silica gel adsorbent reduces post-reaction filtration steps.

Challenges and Mitigations

  • Byproduct Formation: Prolonged heating (>12 hours) leads to decarboxylation. Mitigated by strict time control.

  • Color Impurities: Adsorbents like activated carbon or silica gel improve product whiteness .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzothiazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analog: Isoxicam

Isoxicam (4-Hydroxy-3-(5-methyl-3-isoxazolocarbamyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide) shares the benzothiazine 1,1-dioxide backbone but differs in substituents:

  • Position 3 : Isoxicam has an isoxazolocarbamyl group , contributing to its anti-inflammatory activity.
  • Position 4: A hydroxy group replaces the pyridin-2-ylamino group in the target compound.
Property Target Compound Isoxicam
Molecular Formula C₁₆H₁₅N₃O₄S C₁₃H₁₁N₃O₅S
Molecular Weight 345.373 g/mol 329.31 g/mol (calculated)
Key Substituents Pyridin-2-ylamino, methyl ester Hydroxy, isoxazolocarbamyl
Therapeutic Use Not reported Anti-inflammatory

Isoxicam’s pharmacological activity highlights the importance of substituent positioning on the benzothiazine scaffold. The pyridin-2-ylamino group in the target compound may influence binding affinity or metabolic stability differently compared to Isoxicam’s isoxazolocarbamyl group .

Degradation Products and Stability Insights

Benzothiazine derivatives are prone to hydrolysis under humid conditions. For example:

  • 2-Methyl-2H-1,2-benzothiazine-4-(3H)one 1,1-dioxide is a degradation product of related compounds, formed via hydrolysis of the pyridin-2-ylamino group .
  • 2-Methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is generated during crystallization under humidity, indicating susceptibility of the benzothiazine ring to hydrolytic cleavage .
Property Target Compound 2-Methyl-2H-1,2-benzothiazine-4-(3H)one 1,1-dioxide
Stability Not explicitly studied Forms under hydrolytic conditions
Key Functional Groups Pyridin-2-ylamino Ketone at position 4

These comparisons underscore the need for controlled synthetic and storage conditions to prevent degradation of benzothiazine-based compounds.

Biological Activity

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 345.373 g/mol
  • CAS Number : 1797884-12-8
  • IUPAC Name : methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1,2-benzothiazine-3-carboxylate

The compound's biological activity can be attributed to its structural features, particularly the benzothiazine core and the pyridine moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

1. Antitumor Activity

Research indicates that benzothiazine derivatives exhibit significant antitumor properties. The presence of specific substituents on the benzothiazine ring enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .

2. Anti-inflammatory Properties

Benzothiazines are recognized for their anti-inflammatory effects. Compounds like Piroxicam and Meloxicam, which share structural similarities with Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

3. Antimicrobial Activity

Studies have demonstrated that benzothiazine derivatives possess antimicrobial properties against various bacterial strains. The compound's structure facilitates interaction with bacterial cell membranes or intracellular targets, leading to growth inhibition .

4. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Study on Antitumor Activity

A study conducted on a series of benzothiazine derivatives revealed that modifications at the 4-position of the pyridine ring significantly influenced cytotoxicity against A431 and Jurkat cell lines. The most active compound demonstrated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Mechanism Investigation

In a comparative study of various benzothiazine derivatives, it was found that Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine exhibited comparable anti-inflammatory effects to established NSAIDs in animal models of arthritis. This suggests its potential for therapeutic use in inflammatory conditions .

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